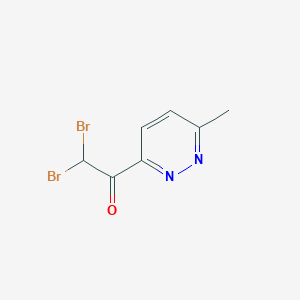
2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone: is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone typically involves the bromination of 1-(6-methylpyridazin-3-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1-(6-methylpyridazin-3-yl)ethanone by using reducing agents like zinc and acetic acid.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction Reactions: Zinc dust and acetic acid or sodium borohydride in methanol are commonly used.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic medium can be employed.
Major Products Formed:
Substitution Reactions: Products like 2-azido-1-(6-methylpyridazin-3-yl)ethanone, 2-thiocyanato-1-(6-methylpyridazin-3-yl)ethanone, and 2-methoxy-1-(6-methylpyridazin-3-yl)ethanone.
Reduction Reactions: 1-(6-methylpyridazin-3-yl)ethanone.
Oxidation Reactions: Corresponding carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound can be used to study the effects of brominated pyridazines on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Medicine: The compound’s derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties. Its brominated structure makes it useful in flame retardants and other applications requiring halogenated compounds.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone and its derivatives depends on the specific biological or chemical context
Electrophilic Interactions: The bromine atoms can act as electrophiles, reacting with nucleophilic sites in biological molecules or other chemical species.
Radical Reactions: Bromine atoms can generate radicals under certain conditions, leading to radical-mediated reactions.
Enzyme Inhibition: The compound or its derivatives may inhibit specific enzymes by binding to their active sites or interacting with essential cofactors.
Comparación Con Compuestos Similares
1-(6-Methylpyridazin-3-yl)ethanone: The non-brominated analog of 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone.
2,2-Dichloro-1-(6-methylpyridazin-3-yl)ethanone: A chlorinated analog with similar chemical properties but different reactivity.
2,2-Difluoro-1-(6-methylpyridazin-3-yl)ethanone: A fluorinated analog with distinct electronic and steric effects.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which impart specific reactivity and properties. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and radical reactions. Additionally, the brominated structure may confer unique biological activities and interactions compared to its chlorinated or fluorinated analogs.
Propiedades
Fórmula molecular |
C7H6Br2N2O |
|---|---|
Peso molecular |
293.94 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(6-methylpyridazin-3-yl)ethanone |
InChI |
InChI=1S/C7H6Br2N2O/c1-4-2-3-5(11-10-4)6(12)7(8)9/h2-3,7H,1H3 |
Clave InChI |
CTEVGEMFEAWNKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(C=C1)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


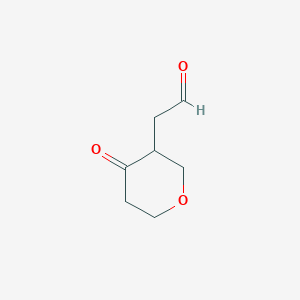
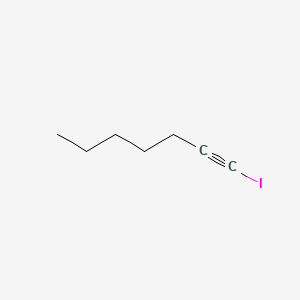
![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)
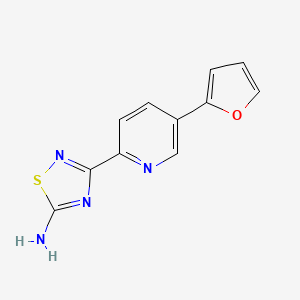
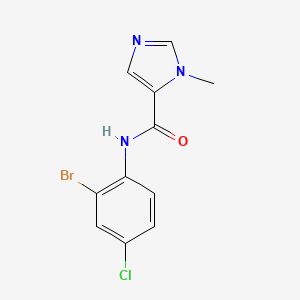



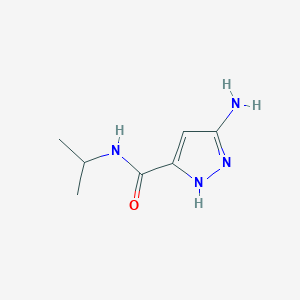


![2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13878233.png)
![4-(Cyclopropylamino)-2-(imidazo[1,2-a]pyridin-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13878234.png)
![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)
